Cas no 1421466-07-0 (2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole)

2-{[1-(1H-Indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to an indole moiety via an azetidinyloxy spacer. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant pathways. The indole and benzothiazole functionalities are known for their pharmacological properties, including interactions with enzymes and receptors. The azetidine ring enhances molecular rigidity, potentially improving binding affinity and selectivity. This compound may serve as an intermediate in the synthesis of novel therapeutic agents, particularly in oncology or CNS disorders, due to its modular design and compatibility with further derivatization. Its synthetic accessibility and structural diversity make it a valuable candidate for exploratory research.
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole structure
1421466-07-0 structure
Product name:2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
CAS No:1421466-07-0
MF:C19H15N3O2S
MW:349.406302690506
CID:5402633

2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [3-(2-Benzothiazolyloxy)-1-azetidinyl]-1H-indol-2-ylmethanone
    • 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
    • Inchi: 1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2
    • InChI Key: BYVMUIWGMQJSRX-UHFFFAOYSA-N
    • SMILES: C(N1CC(OC2=NC3=CC=CC=C3S2)C1)(C1=CC2=C(N1)C=CC=C2)=O

Experimental Properties

  • Density: 1.469±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 605.0±65.0 °C(Predicted)
  • pka: 15.76±0.30(Predicted)

2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6276-0348-2mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
2mg
$59.0 2023-09-09
Life Chemicals
F6276-0348-4mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
4mg
$66.0 2023-09-09
Life Chemicals
F6276-0348-2μmol
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6276-0348-75mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
75mg
$208.0 2023-09-09
Life Chemicals
F6276-0348-20μmol
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6276-0348-15mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
15mg
$89.0 2023-09-09
Life Chemicals
F6276-0348-5μmol
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6276-0348-10mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
10mg
$79.0 2023-09-09
Life Chemicals
F6276-0348-30mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
30mg
$119.0 2023-09-09
Life Chemicals
F6276-0348-50mg
2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
1421466-07-0
50mg
$160.0 2023-09-09

Additional information on 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Compound CAS No 1421466-07-0: 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole

The compound CAS No 1421466-07-0, also known as 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole, is a structurally complex organic molecule with significant potential in various fields of research and application. This compound has garnered attention due to its unique chemical structure, which combines elements of indole, azetidine, and benzothiazole moieties. The integration of these functional groups creates a molecule with intriguing properties that have been explored in recent scientific studies.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to delve deeper into its properties. The molecule's structure is characterized by a benzothiazole ring system, which is known for its aromatic stability and potential for electronic interactions. The presence of the indole moiety introduces additional complexity, as indole derivatives are often associated with bioactivity and pharmacological relevance. Furthermore, the azetidine ring adds a cyclic ether functionality, which can influence the compound's solubility, reactivity, and overall behavior in different environments.

One of the most promising aspects of this compound lies in its potential applications in drug discovery. The combination of indole and benzothiazole groups has been shown to exhibit significant biological activity in various assays. For instance, studies have demonstrated that similar compounds possess anti-inflammatory, antioxidant, and even anticancer properties. The inclusion of the azetidine moiety may further enhance these activities by modulating the molecule's pharmacokinetic profile or improving its bioavailability.

In terms of synthesis, the compound can be prepared through a multi-step process involving advanced organic reactions such as nucleophilic substitutions, cyclizations, and coupling reactions. Researchers have employed techniques like microwave-assisted synthesis and catalytic cross-couplings to optimize the production process. These methods not only improve yield but also ensure the purity and structural integrity of the final product.

The structural versatility of CAS No 1421466-07-0 makes it an attractive candidate for further exploration in materials science as well. The benzothiazole group is known for its use in dye-sensitized solar cells (DSSCs) due to its ability to absorb light across a broad spectrum. Incorporating this compound into such systems could potentially enhance their efficiency by improving charge transfer dynamics or extending light absorption capabilities.

Moreover, computational studies have provided valuable insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the molecule exhibits favorable electronic transitions, which could be exploited in optoelectronic applications. These findings underscore the importance of interdisciplinary approaches in fully understanding and harnessing the potential of such complex molecules.

In conclusion, CAS No 1421466-07-0, or 2-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]oxy}-1,3-benzothiazole, represents a fascinating example of modern organic chemistry's ability to design and synthesize intricate molecules with diverse applications. As research continues to uncover its full potential, this compound stands at the forefront of innovation in both pharmaceuticals and materials science.

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